Bendazol hydrochloride
Overview
Description
Bendazol hydrochloride, also known as 1H-Benzimidazole, 2-(phenylmethyl)-, hydrochloride, is a member of the benzimidazole group of compounds. It is primarily used as a broad-spectrum anthelmintic agent, effective against various gastrointestinal parasites such as nematodes and cestodes. This compound works by inhibiting the polymerization of tubulin, leading to the loss of cytoplasmic microtubules, which are essential for glucose uptake in parasites .
Mechanism of Action
Target of Action
Similar compounds such as benznidazole are known to target the causative organism in chagas disease, trypanosoma cruzi .
Mode of Action
It’s worth noting that compounds like benznidazole are thought to be reduced to various electrophilic metabolites by nitroreductases present in trypanosoma cruzi . These metabolites likely bind to proteins, lipids, DNA, and RNA, resulting in damage to these macromolecules .
Biochemical Pathways
Similar compounds like benznidazole have been found to increase trypanosomal death through interferon-γ, which is likely present in increased amounts due to inflammation caused by macromolecule damage .
Pharmacokinetics
For compounds like benznidazole, it has been reported that they have a bioavailability of 917% and a Tmax of 293 h . The apparent volume of distribution is 39.19 L . Benznidazole is metabolized by nitroreductases in Trypanosoma cruzi and by cytochrome P450 enzymes .
Result of Action
Similar compounds like benznidazole have been found to cause damage to proteins, lipids, dna, and rna in the target organism .
Biochemical Analysis
Biochemical Properties
Bendazol Hydrochloride exerts its effects by interacting with various biomolecules. It inhibits the polymerization of tubulin, leading to the loss of cytoplasmic microtubules . This disruption in the microtubule network impairs the uptake of glucose, depletes glycogen stores, and induces degenerative changes in the endoplasmic reticulum and mitochondria . Additionally, it inhibits the enzyme fumarate reductase, a co-enzyme in many cellular oxidation-reduction reactions . This results in decreased energy production and immobilization and death of parasites .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting the cytoskeleton, affecting cell signaling pathways, and altering gene expression . The compound’s impact on cellular metabolism is evident in its ability to deplete glycogen stores and decrease ATP production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules . This disruption of the microtubule network leads to impaired glucose uptake in the susceptible parasites and depletion of their glycogen stores . The subsequent release of lysosomes and degenerative changes in the endoplasmic reticulum and mitochondria result in decreased ATP production, which is essential for the survival of the helminth .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as fumarate reductase and affects metabolic flux and metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bendazol hydrochloride involves the reaction of o-phenylenediamine with concentrated hydrochloric acid to form o-phenylenediamine hydrochloride. This intermediate is then condensed with benzyl chloride under controlled conditions. The reaction typically occurs at temperatures between 160 and 200 degrees Celsius for 1 to 1.5 hours .
Industrial Production Methods: In industrial settings, the preparation method for this compound is optimized for high yield and cost-effectiveness. The process involves heating o-phenylenediamine and concentrated hydrochloric acid at a molar ratio of 1:1.05-1.2, followed by condensation with benzyl chloride. This method is simple, environmentally friendly, and suitable for large-scale production, achieving yields of up to 96.2 percent .
Chemical Reactions Analysis
Types of Reactions: Bendazol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different pharmacological properties .
Scientific Research Applications
Bendazol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other benzimidazole derivatives.
Biology: The compound is studied for its effects on cellular microtubules and glucose uptake in parasites.
Medicine: this compound is used as an anthelmintic agent to treat infections caused by nematodes and cestodes.
Industry: The compound is used as a corrosion inhibitor for metals and alloys in aggressive environments.
Comparison with Similar Compounds
Albendazole: Another benzimidazole derivative with similar anthelmintic properties.
Benznidazole: Used primarily for treating Chagas disease, it works by generating electrophilic metabolites that damage parasite macromolecules.
Uniqueness: this compound is unique in its specific binding to the colchicine-sensitive site of tubulin, making it particularly effective against certain types of parasites. Its high yield and environmentally friendly production methods also make it a preferred choice in industrial applications .
Properties
IUPAC Name |
2-benzyl-1H-benzimidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2.ClH/c1-2-6-11(7-3-1)10-14-15-12-8-4-5-9-13(12)16-14;/h1-9H,10H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTQARUHALKPGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
621-72-7 (Parent) | |
Record name | Bendazol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001212482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30153179 | |
Record name | Bendazol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30153179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1212-48-2 | |
Record name | 1H-Benzimidazole, 2-(phenylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1212-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bendazol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001212482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bendazol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30153179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-benzyl-1H-benzimidazole monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.565 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENDAZOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ME751TL810 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does chronic exposure to high-LET radiation affect the efficacy of Bendazol hydrochloride as a radioprotector?
A: While the research doesn't directly assess the radioprotective properties of this compound, it highlights that chronic high-LET radiation exposure in mice can induce genomic instability for at least two generations. [] This finding suggests that the efficacy of radioprotectors like this compound might be influenced by prior radiation exposure history and could potentially have transgenerational implications.
Q2: How does mechanical processing impact the biological activity of this compound?
A: Research demonstrates that mechanical activation techniques, such as grinding and fluidization, can significantly alter the biological activity of this compound. Specifically, dispersed forms of the compound exhibit a 1.5-fold increase in activation energy (obsEa) compared to the native form when tested on the Spirostomum ambiguum biosensor. [] This suggests that mechanical processing can modify the physicochemical properties of this compound, potentially impacting its bioavailability and pharmacological effects.
Q3: Can photochemical reactions be utilized for this compound quantification in pharmaceutical formulations?
A: A novel method employing photogenerated iodine titration has been developed for the rapid and cost-effective determination of this compound content in pharmaceutical formulations. [] This approach leverages the reaction between photogenerated iodine and this compound, offering a promising alternative to conventional analytical techniques for quality control purposes.
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